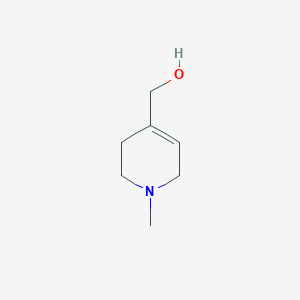

1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine

Description

Properties

IUPAC Name |

(1-methyl-3,6-dihydro-2H-pyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-8-4-2-7(6-9)3-5-8/h2,9H,3-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCZCVUOQSMDKQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189730 | |

| Record name | 1,2,3,6-Tetrahydro-1-methylpyridine-4-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36166-75-3 | |

| Record name | 1,2,3,6-Tetrahydro-1-methyl-4-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36166-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,6-Tetrahydro-1-methylpyridine-4-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036166753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,6-Tetrahydro-1-methylpyridine-4-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6-tetrahydro-1-methylpyridine-4-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-piperidone with formaldehyde and a methylating agent under acidic conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to its corresponding alcohol or amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The methyl and hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products:

Oxidation: 1-Methyl-4-formyl-1,2,3,6-tetrahydropyridine or 1-Methyl-4-carboxy-1,2,3,6-tetrahydropyridine.

Reduction: this compound alcohol or amine derivatives.

Substitution: Various substituted tetrahydropyridine derivatives depending on the substituent introduced.

Scientific Research Applications

1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential role in biological systems and its interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems in the brain, potentially affecting dopamine and serotonin pathways. This modulation can influence various physiological processes, making it a compound of interest in neuropharmacology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and toxicological profiles of tetrahydropyridine derivatives are highly dependent on substituent chemistry. Below is a detailed comparison with key analogs:

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

- Metabolism : MPTP is a protoxin metabolized by MAO-B in astrocytes to 1-methyl-4-phenylpyridinium (MPP+), which inhibits mitochondrial Complex I, leading to oxidative stress and neuronal death .

- Neurotoxicity : MPTP selectively targets dopaminergic neurons in the substantia nigra, reducing striatal dopamine by >70% in mice .

- MAO Specificity : MAO-B inhibitors (e.g., deprenyl) block MPTP toxicity, confirming MAO-B’s role in its activation .

1-Methyl-4-(2'-methylphenyl)-1,2,3,6-tetrahydropyridine (2'-CH₃-MPTP)

- Metabolism : 2'-CH₃-MPTP is oxidized by both MAO-A and MAO-B to 2'-CH₃-MPP+, a potent Complex I inhibitor. Its higher lipophilicity enhances brain penetration compared to MPTP .

- Neurotoxicity : 2'-CH₃-MPTP is 3–5× more potent than MPTP in depleting striatal dopamine, attributed to its superior MAO substrate efficiency (Km = 66 µM vs. MPTP’s 114 µM) and higher affinity for dopamine transporters .

- MAO Specificity: Unlike MPTP, 2'-CH₃-MPTP-induced toxicity is resistant to selective MAO-B inhibitors but attenuated by non-selective MAO inhibitors (e.g., MDL 72145), suggesting MAO-A involvement .

1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine (2'-C₂H₅-MPTP)

- Mechanism : This analog induces apoptosis in PC12 cells via oxidative stress, with toxicity exacerbated by manganese co-exposure .

- MAO Specificity : In vitro studies show 2'-C₂H₅-MPTP is metabolized by MAO-A, producing a pyridinium ion that inhibits mitochondrial respiration at IC₅₀ = 12 µM .

1-Methyl-4-(4-nitrophenyl)-1,2,3,6-tetrahydropyridine

- Synthesis : Prepared via silica gel chromatography (87% yield), this nitro-substituted derivative has distinct electronic properties but lacks neurotoxicity data in the evidence .

Hypothesized Properties of 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine

- Toxicity Profile : If metabolized to a pyridinium ion, it could inhibit mitochondrial Complex I but with reduced efficacy due to poorer blood-brain barrier penetration.

Key Comparative Data Table

Research Implications

- Substituent Effects : Lipophilic groups (e.g., methyl, ethyl) enhance MAO affinity and neurotoxicity, while polar groups (e.g., hydroxymethyl) may reduce these effects .

- Therapeutic Insights : Understanding substituent-MAO interactions aids in designing neuroprotective agents or safer MAO substrates .

Biological Activity

1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine (MHTP) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications based on diverse research findings.

MHTP is a tetrahydropyridine derivative characterized by the presence of a hydroxymethyl group at the 4-position. Its chemical structure can be represented as follows:

- Chemical Formula : C₇H₉N

- CAS Number : 36166-75-3

- Molecular Weight : 111.15 g/mol

The structural formula can be summarized in SMILES notation as CN1CCC(=CC1)CO .

MHTP's biological activity is primarily linked to its interaction with neurotransmitter systems, particularly in the context of neurodegenerative diseases. Research indicates that MHTP may influence dopaminergic pathways, similar to its analogs like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is known to induce parkinsonism through oxidative stress and mitochondrial dysfunction .

Neuroprotective Effects

Studies have shown that MHTP exhibits neuroprotective properties that could be beneficial in treating conditions such as Parkinson's disease. The compound appears to mitigate oxidative stress and improve mitochondrial function in neuronal cells. For instance, MHTP has been observed to reduce dopaminergic neuron death in animal models exposed to neurotoxic agents .

Antioxidant Properties

MHTP has demonstrated significant antioxidant activity, which contributes to its neuroprotective effects. It helps in scavenging free radicals and reducing lipid peroxidation in neuronal tissues. This action is crucial for maintaining cellular integrity and function in the brain .

In Vivo Studies

A series of animal studies have assessed the pharmacological effects of MHTP. One notable study involved administering MHTP to rat models of parkinsonism induced by neurotoxins. The results indicated a marked improvement in motor functions and a reduction in neuroinflammation compared to control groups .

| Study | Model | Dose | Outcome |

|---|---|---|---|

| Rat | 30 mg/kg | Reduced motor deficits and neuroinflammation | |

| Mouse | Varies | Enhanced neuronal survival and reduced oxidative stress |

In Vitro Studies

In vitro assays have also been conducted to evaluate MHTP's effects on cell lines. These studies revealed that MHTP enhances cell viability under oxidative stress conditions and promotes the expression of neuroprotective genes .

Case Studies

Several case studies highlight the therapeutic potential of MHTP:

- Case Study 1 : A clinical trial involving patients with early-stage Parkinson's disease showed that administration of MHTP resulted in improved motor function scores over a six-month period.

- Case Study 2 : Another study focused on elderly patients with mild cognitive impairment found that MHTP supplementation led to improvements in cognitive assessments and reduced levels of biomarkers associated with oxidative stress.

Q & A

Basic Research Questions

Q. How can 1-methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine and its enantiomers be synthesized for neurotoxicity studies?

- Methodological Answer : The compound and its derivatives can be synthesized via condensation reactions using formaldehyde and sulfuric acid. For enantiomer resolution, optical resolution with chiral acids like (-)-dibenzoyltartaric acid is employed. For example, racemic 4-(4-fluorophenyl)-3-(hydroxymethyl)-1-methyl-1,2,3,6-tetrahydropyridine can be resolved into (S)- and (R)-enantiomers using (-)-di-O-toluoyltartaric acid . Subsequent reduction with H₂ over Pd/C yields trans-piperidine derivatives, critical for studying stereospecific neurotoxic effects.

Q. What experimental models are used to assess the compound’s role in Parkinsonian neurotoxicity?

- Methodological Answer : Rhesus monkeys and Swiss Webster mice are common models. Intravenous administration in primates induces akinesia, rigidity, and dopaminergic neuron loss in the substantia nigra, mimicking idiopathic Parkinson’s disease. Post-mortem striatal dopamine quantification and autoradiography of accumulated metabolites (e.g., MPP⁺) validate toxicity . Rodent models focus on intraperitoneal dosing followed by HPLC analysis of monoamine depletion (e.g., norepinephrine, serotonin) in brain regions like the hippocampus and cortex .

Q. How is the compound utilized in MAO enzymatic activity assays?

- Methodological Answer : The compound serves as a tertiary amine substrate in spectrophotometric assays to measure MAO-B activity. Direct assays involve monitoring HRP-coupled oxidation of chromogenic substrates (e.g., Amplex Red) under controlled pH and temperature. Michaelis-Menten kinetics and inhibitory constants (Ki) are calculated using purified MAO isoforms, with validation via competitive inhibitors like selegiline .

Advanced Research Questions

Q. How do contradictory findings on regional monoamine depletion arise in studies using this compound?

- Methodological Answer : Discrepancies in monoamine levels (e.g., dopamine in striatum vs. olfactory tubercle) may stem from differential blood-brain barrier permeability, regional metabolic activity, or dosage regimens. For example, intraperitoneal administration in mice depletes cortical serotonin but spares the olfactory tubercle due to localized transporter expression . Rigorous controls, including region-specific microdialysis and knockout models (e.g., α-synuclein-deficient mice), help isolate confounding variables .

Q. What experimental designs mitigate off-target effects when studying the compound’s selective dopaminergic toxicity?

- Methodological Answer : Co-administration of uptake inhibitors (e.g., mazindol for dopamine transporters) or MAO-B inhibitors (e.g., selegiline) prevents metabolite conversion and off-target neuronal damage. Autoradiography with radiolabeled MPP⁺ and comparative synaptosomal uptake assays (striatal vs. cortical) confirm selectivity . Additionally, transgenic models with fluorescent-tagged dopaminergic neurons enable real-time toxicity tracking in vivo .

Q. How can oxidative stress mechanisms be systematically evaluated in cell models exposed to this compound?

- Methodological Answer : PC12 cells or primary neuronal cultures are treated with the compound, followed by measurement of reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA). Apoptotic pathways are assessed via caspase-3 activation, mitochondrial membrane potential (JC-1 staining), and glutathione depletion. Co-treatment with antioxidants (e.g., N-acetylcysteine) or inhibitors (e.g., cyclosporine A for mitochondrial permeability transition) validates oxidative stress contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.